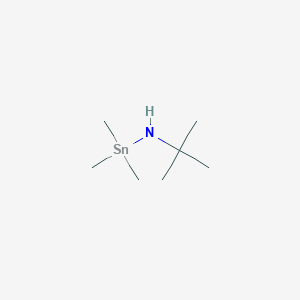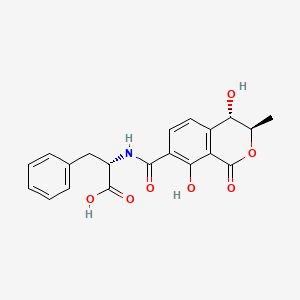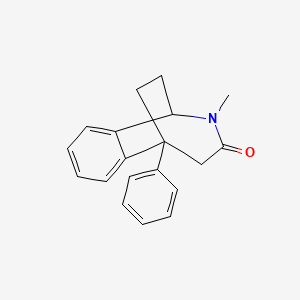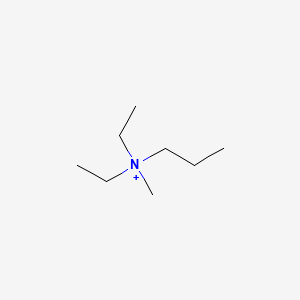
N-tert-Butyl-1,1,1-trimethylstannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-1,1,1-trimethylstannanamine: is an organotin compound characterized by the presence of a stannane (tin) atom bonded to a tert-butyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1,1-trimethylstannanamine typically involves the reaction of tert-butylamine with trimethyltin chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
tert-Butylamine+Trimethyltin chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
N-tert-Butyl-1,1,1-trimethylstannanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
N-tert-Butyl-1,1,1-trimethylstannanamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-tert-Butyl-1,1,1-trimethylstannanamine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-1,1,1-trimethylsilanamine
- N-tert-Butyl-1,1-dimethylpropargylamine
- N-tert-Butyl-1,1-dimethylallylamine
Uniqueness
N-tert-Butyl-1,1,1-trimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and carbon analogs. The tin atom’s ability to form various coordination complexes and its reactivity in different chemical environments make this compound particularly valuable in research and industrial applications.
特性
CAS番号 |
83236-72-0 |
|---|---|
分子式 |
C7H19NSn |
分子量 |
235.94 g/mol |
IUPAC名 |
2-methyl-N-trimethylstannylpropan-2-amine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-4(2,3)5;;;;/h5H,1-3H3;3*1H3;/q-1;;;;+1 |
InChIキー |
OYFZTTLARYYMOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)



![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)


![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)





